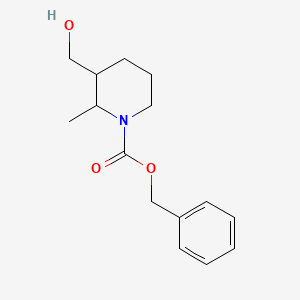

Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Description

Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a piperidine derivative featuring a hydroxymethyl group at position 3, a methyl group at position 2, and a benzyl carboxylate moiety at position 1. Its molecular formula is C₁₅H₁₉NO₃ (molecular weight: 261.32 g/mol).

Properties

IUPAC Name |

benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-12-14(10-17)8-5-9-16(12)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,12,14,17H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQYSBRLEBVMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-(hydroxymethyl)-2-methylpiperidine with benzyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Benzyl 3-(carboxymethyl)-2-methylpiperidine-1-carboxylate.

Reduction: Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-methanol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

The synthesis of Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. A common method includes:

- Starting Material : 3-(hydroxymethyl)-2-methylpiperidine.

- Reagent : Benzyl chloroformate.

- Reaction Conditions : Conducted under basic conditions (e.g., triethylamine or sodium hydroxide) to facilitate the formation of the ester.

This synthetic route allows for the production of high-purity compounds suitable for research applications.

Chemistry

This compound serves as an important intermediate in organic synthesis. It can be utilized to develop more complex molecules, enabling researchers to explore new chemical entities with desired properties.

Biology

The compound is studied for its biological activities, particularly its interactions with enzymes and receptors. Initial investigations suggest potential enzyme inhibition capabilities, which could be relevant for drug development targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects, particularly in the central nervous system. Its structural features suggest it might interact with neurotransmitter receptors, paving the way for new treatments for neurological disorders.

Industry

This compound can be employed in the production of various industrial chemicals and materials. Its role as a building block in polymer synthesis highlights its versatility in industrial applications.

Study on Enzyme Inhibition

A study conducted on this compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways. This finding suggests potential applications in treating metabolic disorders or enhancing drug efficacy by modulating enzyme activity.

Neuropharmacological Investigations

Research has indicated that derivatives of this compound exhibit neuroprotective properties. In vitro studies showed that it could protect neuronal cells from oxidative stress, suggesting implications for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, while the benzyl and hydroxymethyl groups may influence its binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride (CAS: 1824022-64-1)

- Formula : C₁₅H₂₁ClN₂O₂

- Key Differences: The hydroxymethyl (-CH₂OH) group in the target compound is replaced by an aminomethyl (-CH₂NH₂) group, which is protonated as a hydrochloride salt.

- Implications :

- Solubility : The hydrochloride salt enhances water solubility compared to the neutral hydroxymethyl derivative.

- Reactivity : The primary amine allows for further functionalization (e.g., amide coupling), whereas the hydroxymethyl group may undergo esterification or oxidation.

- Bioactivity : The basic amine could influence receptor binding via ionic interactions, contrasting with the hydrogen-bonding capability of the hydroxymethyl group .

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

- Formula : C₁₃H₁₈N₂O₂

- Key Differences : A primary amine is located at position 4 instead of a hydroxymethyl group at position 3.

- Conformational Flexibility: The 4-amino substituent may alter piperidine ring puckering, affecting interactions with biological targets .

Substituent Position Variations

Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride (CAS: A319506)

- Key Differences: The aminomethyl group is at position 5 instead of position 3.

- Implications :

Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate (CAS: 1352495-24-9)

- Formula : C₁₉H₁₉ClN₂O₂

- Key Differences : A 6-chloro-4-methylpyridin-3-yl group replaces the hydroxymethyl at position 2.

- Electronic Effects: The electron-withdrawing chlorine atom may influence π-π stacking or dipole interactions .

Structural and Functional Data Table

| Compound Name | CAS Number | Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | Not available | C₁₅H₁₉NO₃ | 3-hydroxymethyl, 2-methyl | 261.32 |

| Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate HCl | 1824022-64-1 | C₁₅H₂₁ClN₂O₂ | 3-aminomethyl, 2-methyl (HCl salt) | 296.79 |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 4-amino | 234.29 |

| Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate | 1352495-24-9 | C₁₉H₁₉ClN₂O₂ | 2-(6-chloro-4-methylpyridin-3-yl) | 342.82 |

Biological Activity

Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxymethyl group and a benzyl ester, which may contribute to its pharmacological effects. The molecular formula is with a molecular weight of approximately 263.33 g/mol. The presence of functional groups such as hydroxymethyl and benzyl enhances interactions with biological targets, suggesting potential therapeutic applications.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, particularly neurotransmitter receptors and enzymes. The piperidine structure often indicates potential interactions with central nervous system (CNS) targets, while the hydroxymethyl and benzyl groups may influence binding affinity and specificity.

Potential Targets

- Neurotransmitter Receptors : The piperidine ring suggests possible interactions with receptors involved in neurotransmission.

- Enzymatic Inhibition : Similar compounds have shown activity as enzyme inhibitors, which may be relevant for this compound's mechanism.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. This compound could exhibit similar properties due to its structural characteristics.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | TBD | TBD |

| Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | OVCAR-3 (ovarian cancer) | TBD | Topoisomerase inhibition |

Case Study Example : A related study on benzopsoralens indicated that compounds with hydroxymethyl substitutions exhibited marked antiproliferative effects by inhibiting topoisomerase II activity in mammalian cells . This suggests that similar mechanisms could be explored for this compound.

Neuroprotective Effects

Piperidine derivatives have also been studied for their neuroprotective properties. For example, some compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease therapy . This activity could be beneficial for developing treatments targeting neurodegenerative disorders.

Research Findings

Research into the biological activities of piperidine derivatives has revealed several promising avenues:

- Antitumor Activity : Compounds similar to this compound have shown significant cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .

- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases .

- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is crucial for optimizing potency and selectivity .

Q & A

Q. Advanced

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and detect unstable intermediates.

- Low-temperature NMR : Acquire ¹H NMR spectra at –40°C to stabilize reactive species (e.g., enolates).

- High-resolution MS (HRMS) : Resolve isotopic patterns to confirm intermediate structures and degradation products .

How can researchers mitigate oxidative degradation of this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.